molecular formula C24H25N3O2S2 B11521449 (2E)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

(2E)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

Cat. No.: B11521449
M. Wt: 451.6 g/mol
InChI Key: ZNDCTHNUCLANPI-SDNWHVSQSA-N
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Description

(2E)-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a cyclohexylcarbamoyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the benzothiazole intermediate with cyclohexyl isocyanate.

    Attachment of the Phenylprop-2-enamide Moiety: This final step can be accomplished through a condensation reaction between the benzothiazole derivative and cinnamic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

    DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, which are known for their biological activities.

    Cyclohexylcarbamoyl Derivatives: Compounds like cyclohexylcarbamic acid, which are used in various chemical syntheses.

    Phenylprop-2-enamide Derivatives: Compounds such as cinnamamide, which have applications in medicinal chemistry.

Uniqueness

(2E)-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O2S2

Molecular Weight

451.6 g/mol

IUPAC Name

(E)-N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H25N3O2S2/c28-22(14-11-17-7-3-1-4-8-17)26-19-12-13-20-21(15-19)31-24(27-20)30-16-23(29)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-15,18H,2,5-6,9-10,16H2,(H,25,29)(H,26,28)/b14-11+

InChI Key

ZNDCTHNUCLANPI-SDNWHVSQSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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